5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
5-Chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group and a thiophene ring, linked via an ethyl chain to a thiophene-sulfonamide moiety. This structure combines sulfonamide’s bioactivity with the electronic diversity of thiophene and pyrazole rings, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
5-chloro-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S3/c17-15-3-4-16(24-15)25(21,22)18-6-7-20-14(11-1-2-11)9-13(19-20)12-5-8-23-10-12/h3-5,8-11,18H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKDCOLPZBVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(S3)Cl)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Intermediate Pyrazole Derivative
Begin with the cyclization of 3-(thiophen-3-yl)-1H-pyrazole.
React this intermediate with a cyclopropyl group under controlled temperature to get the intermediate compound.
Sulfonation
Introduce the thiophene-2-sulfonamide group through sulfonation.
Employ reagents like sulfonyl chlorides in a suitable solvent under anhydrous conditions.
Industrial Production Methods
Batch Processing
Utilize large-scale batch reactors.
Carefully monitor the reaction parameters to ensure consistent quality and yield.
Continuous Flow Synthesis
A more advanced approach involves continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or KMnO₄.
Reduction
Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).
Substitution
Nucleophilic substitution reactions are possible, where nucleophiles replace the chlorine atom under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Anhydrous solvents such as THF (tetrahydrofuran), dichloromethane (DCM).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds containing thiophene and pyrazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide are effective against various Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against a panel of multidrug-resistant pathogens. The results demonstrated significant activity against MRSA, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid.
Anticancer Applications
The anticancer potential of this compound has been explored in various cell lines. In vitro studies indicate that it exhibits cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound showed a notable reduction in cell viability at concentrations above 10 µM. The findings suggest that modifications to the thiophene and pyrazole rings can enhance anticancer efficacy.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activities of this compound:
| Study Focus | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Effective against MRSA with MIC < traditional antibiotics |
| Anticancer | Cytotoxicity | Significant reduction in viability of cancer cells at >10 µM |
Mechanism of Action
Molecular Targets and Pathways
The compound may act by inhibiting specific enzymes, leading to disruption of critical biological pathways.
It could bind to receptor sites, altering cell signaling mechanisms and modulating cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles (pyrazole, thiophene) and functional groups (sulfonamide, esters, nitriles). Below is a detailed comparison using available evidence and inferred
Pyrazole-Thiophene Hybrids
- Compound 7a (Molecules, 2012): Structure: 5-Amino-3-hydroxy-1H-pyrazol-1-yl linked to a 2,4-diamino-3-cyanothiophene-5-yl methanone. Key Differences:
- Functional Groups : Replaces sulfonamide with a ketone and nitrile group.
- Reactivity: The amino and hydroxy groups in 7a enhance hydrogen bonding but reduce metabolic stability compared to the chloro-sulfonamide group in the target compound.
- Synthetic Route: Uses malononitrile and elemental sulfur, differing from the sulfonylation steps required for the target compound .
- Compound 7b (Molecules, 2012): Structure: Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate linked to a pyrazole core. Key Differences:
- Solubility : The ethyl ester in 7b improves lipophilicity, whereas the sulfonamide in the target compound enhances aqueous solubility.
- Bioactivity : Sulfonamides generally exhibit stronger enzyme inhibition (e.g., carbonic anhydrase) compared to esters, which are prone to hydrolysis .
Thiophene-Sulfonamide Derivatives
- Thiazol-5-ylmethyl Derivatives (Pharmacopeial Forum, 2017) :
- Structure: Complex ureido and hydroperoxypropan-2-yl substituents on a thiazole core.
- Key Differences:
- Core Heterocycle : Thiazole vs. pyrazole. Thiazole’s additional nitrogen atom increases basicity and metal-binding capacity.
- Stability : The hydroperoxy group in these derivatives introduces oxidative instability, unlike the chloro-sulfonamide group in the target compound, which is more chemically inert .
Research Findings and Implications
- Electronic Effects: The chloro group in the target compound acts as an electron-withdrawing group, stabilizing the sulfonamide moiety and enhancing its interaction with biological targets (e.g., receptors or enzymes) compared to the electron-donating amino groups in 7a .
- Synthetic Challenges : The cyclopropyl substituent introduces steric hindrance during synthesis, requiring optimized conditions compared to simpler alkyl groups in analogs like 7b .
- Biological Relevance : Sulfonamide derivatives are prioritized in drug discovery due to their proven antibacterial and diuretic activities, whereas nitrile/ester analogs (7a, 7b) are less explored in clinical settings .
Biological Activity
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, with the CAS number 2034477-65-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy against various targets, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 414.0 g/mol. The structure includes a thiophene sulfonamide moiety, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2034477-65-9 |
| Molecular Formula | |
| Molecular Weight | 414.0 g/mol |
Research indicates that thiophene-based sulfonamides exhibit noncompetitive inhibitory properties against carbonic anhydrase isoenzymes (hCA-I and hCA-II). The inhibition mechanism involves interaction outside the catalytic active site, primarily influenced by the sulfonamide and thiophene moieties .
Key Findings:
- IC50 Values : The compound demonstrated IC50 values ranging from 69 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II.
- Ki Values : The inhibition constants (Ki) were found to be between 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II .
Anticancer Potential
In studies involving pyrazole derivatives, compounds similar to this compound have shown promise as selective inhibitors of cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer progression .
Antimicrobial Properties
Thiophene derivatives have been evaluated for their antimicrobial activity against various pathogens, including resistant strains of Staphylococcus aureus and Candida species. The structure's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant bacteria .
Case Studies
- Study on Carbonic Anhydrase Inhibition : A study published in December 2020 evaluated several thiophene-based sulfonamides, including the target compound, demonstrating significant inhibition of hCA-I and hCA-II isoenzymes at low concentrations .
- COX-2 Inhibition Research : A series of sulfonamide-containing compounds were synthesized and assessed for their ability to inhibit COX-2, revealing that modifications in the thiophene structure could enhance selectivity and potency against inflammatory pathways linked to cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
